Target Selectivity: E7046 Demonstrates >1500-fold Selectivity for EP4 over the Closest Homolog EP2
E7046 is a highly specific EP4 antagonist, exhibiting an IC50 of 13.5 nM for the human EP4 receptor. Crucially, it demonstrates >1500-fold selectivity for EP4 over the PGE2 receptor EP2, which is its closest homolog and shares significant structural similarity . This level of selectivity is critical for dissecting EP4-specific functions within the PGE2 signaling network, as off-target antagonism of EP2 could confound experimental results and lead to unintended physiological effects . In contrast, first-generation EP4 antagonists like CJ-023423 (Grapiprant) are also selective but lack the extensive clinical characterization and the specific chemical stability profile of E7046 [1].
| Evidence Dimension | Receptor Binding Selectivity |
|---|---|
| Target Compound Data | IC50 for EP4 = 13.5 nM; Selectivity over EP2 > 1500-fold |
| Comparator Or Baseline | CJ-023423 (Grapiprant): Ki for human EP4 = 13 nM; AAT-008: IC50 for human EP4 = 16.3 nM; Selectivity over EP2 = 788-fold |
| Quantified Difference | E7046 exhibits a >1500-fold selectivity window, which is approximately 1.9-fold greater than the 788-fold selectivity reported for AAT-008. Potency is comparable to CJ-023423's 13 nM Ki but with a distinct chemical scaffold. |
| Conditions | Cell-free binding assays and functional assays using recombinant human prostanoid receptors. |
Why This Matters
This high selectivity window minimizes off-target pharmacology, ensuring experimental outcomes are attributable to EP4 antagonism and enhancing the compound's utility as a precise pharmacological tool.
- [1] Cheng Z, et al. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. J Med Chem. 2023. View Source
